Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride
Description
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at the 2- and 6-positions. The benzyl ester group at the 6-position and the hydrochloride salt enhance its reactivity and solubility, making it valuable in pharmaceutical synthesis.
Spirocyclic diamines like this compound are critical intermediates in drug discovery, particularly for kinase inhibitors and protease-targeting therapies. The hydrochloride salt form improves crystallinity and stability, facilitating purification and handling in synthetic workflows.
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-9-13-5-2-1-3-6-13)17-8-4-7-15(12-17)10-16-11-15;/h1-3,5-6,16H,4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDWKJSRHFPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride typically involves the reaction of diazaspiro nonane derivatives with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Building Block : The compound is utilized as a fundamental building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities in medicinal chemistry and materials science.
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Biochemical Probes :
- Potential as Probes : Due to its unique structural features, Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is being investigated for its potential as a biochemical probe that can interact with specific molecular targets, aiding in the understanding of biochemical pathways and interactions.
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Therapeutic Properties :
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
-
Materials Science :
- Development of New Materials : The compound's unique properties enable its use in developing new materials and catalysts, which can have applications across various industrial sectors.
Case Studies and Research Findings
Research has shown that compounds similar to Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate exhibit promising biological activities:
- Anticancer Activity : Studies have indicated that spirocyclic compounds can inhibit cancer cell proliferation through specific molecular interactions, warranting further investigation into their mechanisms of action.
- Antimicrobial Properties : Research suggests that these compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, showcasing their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl-Protected Analogs
Key Example :
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1160247-36-8) Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol Key Features: The tert-butyl (Boc) group replaces the benzyl ester, offering orthogonal protection. Boc groups are cleaved under acidic conditions (e.g., HCl/dioxane), whereas benzyl esters require hydrogenolysis.
Positional Isomers: 2,7-Diazaspiro[3.5]nonane Derivatives
Key Example :
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6) Molecular Formula: C₁₂H₂₂N₂O₂·HCl Molecular Weight: ~262.78 g/mol Key Features: The nitrogen atoms are at the 2- and 7-positions, altering the spatial arrangement. This impacts binding affinity in drug-receptor interactions.
Functional Group Variations
Example : 6-Fluoro-4-methylnicotinaldehyde (CAS 1266253-68-2)
- Molecular Formula: C₇H₆FNO
Stability and Reactivity
- Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride: Stable under acidic conditions but sensitive to reducing agents (e.g., H₂/Pd for deprotection).
- tert-Butyl Analogs : Stable in basic conditions but decompose in strong acids, releasing CO₂.
Biological Activity
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique spirocyclic structure. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O2
- Molecular Weight : Approximately 260.332 g/mol
- Structural Features : The compound features a spirocyclic structure that includes two nitrogen atoms within a nonane framework, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The spirocyclic structure allows the compound to fit into specific binding sites on these targets, modulating their activity and potentially influencing signaling pathways relevant to neurological functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of diazaspiro compounds, including this compound. Research indicates that modifications in the diazaspiro framework can enhance antibacterial potency against various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry noted significant antimicrobial activity among structurally similar compounds .
Neuroactive Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Interaction studies have indicated that it may modulate neurotransmission by acting on specific receptor sites, leading to altered signaling pathways that could benefit conditions such as depression or anxiety disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | Contains a tert-butyl group instead of benzyl | May exhibit different solubility and reactivity profiles |
| Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Nitrogen atoms positioned differently within the ring | Potentially different biological activities due to structural variance |
| Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | Contains an additional phenyl group and keto functionality | May enhance reactivity and alter pharmacological properties |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in combating bacterial infections.
-
Neuropharmacological Studies :
- In vitro assays indicated that the compound could inhibit certain neurotransmitter receptors, leading to decreased neuronal excitability in animal models. This effect was associated with potential anxiolytic properties, warranting further investigation into its use for anxiety disorders.
Q & A
Q. What are the standard synthetic routes for Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride?
The compound is synthesized via multi-step protocols involving protected intermediates. A common approach involves:
- Step 1 : Condensation of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with fluorinated benzyl derivatives under basic conditions (e.g., N,N-diisopropylethylamine) in solvents like 1,3-dimethyl-2-imidazolidinone at elevated temperatures (80°C).
- Step 2 : Deprotection of tert-butyl or benzyl esters using hydrochloric acid in methanol/dioxane, followed by azeotropic drying with toluene/butanol to isolate the hydrochloride salt .
- Key Data : Yields range from 39% (two-step) to 100% for acid-mediated deprotection steps .
Q. How is the hydrochloride salt typically formed during synthesis?
The hydrochloride salt is generated by treating the free base with hydrochloric acid (e.g., 4 N HCl in dioxane or 0.5 M HCl in methanol). The reaction is stirred at room temperature, followed by solvent removal under reduced pressure and azeotropic drying to crystallize the salt .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- LCMS : Molecular ion peaks (e.g., m/z 701 [M+H]⁺) confirm molecular weight .
- HPLC : Retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) and column specifications (YMC-Actus Triart C18, 5 μm) ensure purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .
- ¹H/¹³C NMR : Used for structural elucidation but not explicitly detailed in the provided evidence.
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Catalyst Selection : Tetrabutylammonium iodide (0.001 mmol) enhances nucleophilic substitution efficiency in bromoethoxybenzyl intermediates .
- Temperature Control : Stirring at 80°C for 3 hours improves coupling reactions, while room-temperature reductive amination minimizes side products .
- Purification : HPLC with formic acid-modified mobile phases resolves closely eluting impurities. Columns with 5 μm particle size provide high resolution .
Q. What strategies are effective in resolving stereochemical challenges during synthesis?
- Chiral Intermediates : Use of (S)-pyrrolidine derivatives ensures stereochemical fidelity in benzyl ether linkages .
- Reductive Amination : Triacetoxy sodium borohydride selectively reduces imine intermediates without racemization .
- Analytical Monitoring : Chiral HPLC or LCMS with chiral columns (not explicitly mentioned but inferred) can track enantiomeric excess.
Q. How to assess the compound’s biological activity as a vasopressin antagonist?
- In Vitro Assays : Competitive binding studies using vasopressin receptor-expressing cell lines (e.g., V1a or V2 receptors).
- Structural Modifications : Analog synthesis (e.g., fluorinated benzyl groups) to explore SAR. highlights diazaspiro derivatives with neuropsychological applications, suggesting in vivo behavioral models (e.g., anxiety or memory tests) .
- Pharmacokinetics : LCMS-based quantification of plasma/tissue concentrations in animal models, leveraging the compound’s m/z 727 [M+H]⁺ signature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
